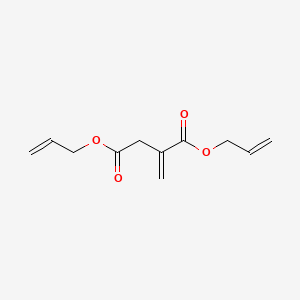![molecular formula C13H15NS3 B3050713 2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole CAS No. 28084-58-4](/img/structure/B3050713.png)
2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic approaches have been explored to obtain 2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole. One notable method involves the reaction of appropriate precursors, such as benzo[d]thiazol-2(3H)-one, with a cyclohexyl disulfide derivative. The methodology often emphasizes high yields, functional group tolerance, and efficient reaction times .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Benzo[d]imidazo[2,1-b]thiazole : Utilizing aerobic oxidative cyclization, benzo[d]imidazo[2,1-b]thiazole and its derivatives can be synthesized. This process involves a reaction between 2-aminobenzothiazole and ketone/chalcone, catalyzed by FeCl3/ZnI2 (Mishra et al., 2014).
Applications in Materials and Polymer Chemistry
- Role in Rubber Vulcanization : The activities of cyclohexyldithio derivatives in rubber vulcanization can be correlated with their mass spectral fragmentation patterns. Certain cyclohexyldithio derivatives act as accelerators, while others can serve as retarders in specific contexts (D'amico et al., 1973).
Medicinal Chemistry and Drug Discovery
- Antibacterial Properties : Certain derivatives synthesized through 1,3-dipolar cycloaddition reactions exhibit notable antimicrobial activities against various bacterial and fungal strains. These compounds include N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides (Rezki, 2016).
- Antiproliferative and Cytotoxicity Effects : Some 2-((1R,2S)-2-((E)-4-substitutedstyryl) cyclooctyl)benzo[d]thiazoles exhibit significant antiproliferative activity against certain cancer cell lines, along with low cytotoxicity effects (Uremis et al., 2017).
Pharmacological Enhancements
- Decreasing Toxicity in Cytotoxic Agents : Introduction of benzo[4,5]imidazo[2,1-b]thiazolyl fragments into certain compounds has been shown to dramatically decrease expected acute toxicity while maintaining high cytotoxicity, a crucial aspect in drug development (Abele et al., 2018).
Therapeutic Applications
- Treatment of Trypanosomatidic Infections : Benzothiazoles, including 2-amino-benzo[d]thiazole derivatives, have been identified as potential inhibitors of pteridine reductase-1 (PTR1), with applications in treating Trypanosoma brucei and Leishmania infections (Linciano et al., 2019).
Eigenschaften
IUPAC Name |
2-(cyclohexyldisulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS3/c1-2-6-10(7-3-1)16-17-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHXQMMNPJACLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571676 | |
| Record name | 2-(Cyclohexyldisulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole | |
CAS RN |
28084-58-4 | |
| Record name | 2-(Cyclohexyldisulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)
![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)




![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)

